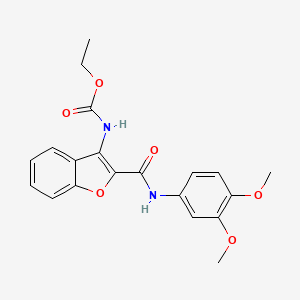

Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate

Description

Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate is a synthetic benzofuran derivative characterized by a carbamate group at the 3-position and a carbamoyl-substituted 3,4-dimethoxyphenyl moiety at the 2-position of the benzofuran core.

Properties

IUPAC Name |

ethyl N-[2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6/c1-4-27-20(24)22-17-13-7-5-6-8-14(13)28-18(17)19(23)21-12-9-10-15(25-2)16(11-12)26-3/h5-11H,4H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSIXATVSLNRMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives and phenylacetic acid derivatives.

Introduction of Carbamate Group: The carbamate group is introduced through a reaction with ethyl chloroformate and an amine derivative, such as 3,4-dimethoxyaniline.

Coupling Reactions: The final step involves coupling the benzofuran core with the carbamate group under suitable reaction conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Overview : The synthesis of Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate typically involves several key steps:

- Formation of Benzofuran Core : This is achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic conditions.

- Introduction of Carbamate Group : The benzofuran derivative is reacted with ethyl chloroformate in the presence of a base like triethylamine.

- Attachment of Dimethoxyphenyl Group : The final step involves coupling the dimethoxyphenyl group to the benzofuran core via a carbamoylation reaction using 3,4-dimethoxyphenyl isocyanate.

The molecular formula is , with a molecular weight of approximately 408.454 g/mol.

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in:

- Reagent for Organic Transformations : The compound can participate in various chemical reactions such as oxidation, reduction, substitution, and hydrolysis, making it valuable for synthesizing more complex organic molecules.

Biology

The compound exhibits promising biological activities:

- Antiviral Properties : Recent studies have indicated that this compound may inhibit viral replication pathways, particularly against viruses such as SARS-CoV-2. Molecular docking studies suggest effective binding to viral proteins, which could lead to the development of antiviral agents.

- Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving enzyme inhibition related to cell proliferation and survival pathways.

Medicine

Ongoing research aims to explore its potential as a therapeutic agent:

- Anti-inflammatory Effects : The compound's ability to inhibit specific enzymes involved in inflammatory processes positions it as a candidate for developing anti-inflammatory drugs. Clinical trials are necessary to establish efficacy and safety profiles.

Industrial Applications

This compound is also relevant in industrial contexts:

- Pharmaceutical Development : Its role as an intermediate in the synthesis of pharmaceuticals highlights its importance in drug formulation processes.

- Agrochemicals : The compound's chemical properties make it suitable for developing agrochemical products aimed at pest control and plant growth regulation.

Case Studies

- Antiviral Research : A study published in Journal of Medicinal Chemistry explored the antiviral effects of this compound against various viral strains. Results indicated significant inhibition of viral replication in vitro.

- Cancer Cell Line Studies : Research conducted at a leading university demonstrated that this compound induced apoptosis in breast cancer cell lines through modulation of apoptotic pathways.

Mechanism of Action

The mechanism of action of Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Rip-B features a benzamide group linked to a 3,4-dimethoxyphenethylamine moiety, lacking the benzofuran core and carbamate group present in the target compound.

- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .

- Physical Properties : Melting point = 90°C; NMR data (Tables 1 and 2 in ) confirm the presence of aromatic protons (δ 6.7–7.4 ppm) and methoxy groups (δ 3.8 ppm).

- Functional Differences : The absence of a benzofuran ring and carbamate group limits its structural similarity to the target compound. Rip-B’s amide group may confer distinct hydrogen-bonding interactions compared to the carbamate’s ester linkage.

USP Verapamil Related Compound B RS

- Structure : A nitrile-containing compound with two 3,4-dimethoxyphenyl groups and a branched isopropyl chain. Molecular formula: C₂₆H₃₆N₂O₄·HCl (MW = 477.05 g/mol) .

- Key Features : The nitrile group and tertiary amine structure differentiate it from the target compound’s carbamate and benzofuran core.

- Applications : Serves as a related substance in verapamil (a calcium channel blocker) quality control, highlighting the pharmaceutical relevance of dimethoxyphenyl derivatives .

Ethyl Carbamate Derivatives in Agrochemicals

- Examples: Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (fenoxycarb) is a pesticide .

- Comparison: While fenoxycarb shares the carbamate group with the target compound, its aliphatic chain and phenoxy substituents contrast with the benzofuran and aromatic carbamoyl groups of the target.

Structural and Functional Analysis Table

Research Findings and Gaps

- Synthetic Routes : Rip-B’s high yield (80%) suggests efficient amidation strategies, which could inform the synthesis of the target compound if similar reagents (e.g., 3,4-dimethoxyphenyl derivatives) are employed .

- Spectroscopic Data : Rip-B’s NMR tables provide a benchmark for characterizing dimethoxyphenyl motifs, though the target compound’s benzofuran ring would require additional analysis (e.g., X-ray crystallography, as in ).

- Pharmacological Potential: The USP compound’s role in verapamil quality control underscores the importance of dimethoxyphenyl groups in drug development, but the target compound’s bioactivity remains unstudied in the provided evidence.

Biological Activity

Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on current research findings.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving phenolic derivatives and aldehydes under acidic conditions.

- Introduction of the Carbamate Group : The benzofuran derivative is reacted with ethyl chloroformate in the presence of a base like triethylamine.

- Attachment of the Dimethoxyphenyl Group : This final step involves a carbamoylation reaction using 3,4-dimethoxyphenyl isocyanate.

Biological Activity

This compound exhibits various biological activities, including:

- Anticancer Properties : Research has shown that benzofuran derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms include modulation of signaling pathways associated with cell survival and proliferation.

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and pain relief. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, potentially inhibiting viral replication through interaction with viral proteins .

The biological effects of this compound are largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been noted to inhibit key enzymes involved in inflammatory responses and cancer progression. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- Molecular Docking Studies : In silico studies have demonstrated that the compound can bind effectively to target proteins involved in disease pathways, suggesting a mechanism for its therapeutic effects .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

-

Anticancer Studies : A study evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis at micromolar concentrations. The IC50 values for different cell lines were reported as follows:

These results indicate its potential as a lead compound for developing new anticancer therapies .

Cell Line IC50 (µM) MCF-7 (breast cancer) 12.5 HeLa (cervical cancer) 15.0 A549 (lung cancer) 10.0 - Anti-inflammatory Effects : In animal models of inflammation, treatment with the compound significantly reduced paw edema compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells in treated tissues .

- Antiviral Activity Against SARS-CoV-2 : Molecular docking studies indicated that the compound could effectively bind to the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, suggesting potential as an antiviral agent .

Q & A

Q. What are the common synthetic routes for Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

- Step 1: Formation of the benzofuran core via cyclization of substituted phenols or coupling reactions.

- Step 2: Introduction of the carbamoyl group via reaction with 3,4-dimethoxyphenyl isocyanate under anhydrous conditions.

- Step 3: Ethyl carbamate functionalization using ethyl chloroformate in the presence of a base (e.g., triethylamine).

Optimization Strategies:

- Temperature Control: Maintain 0–5°C during carbamoylation to minimize side reactions .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) for improved solubility of intermediates .

- Catalysts: Employ catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate acylation steps .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers focus on?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for singlet peaks at δ 3.8–3.9 ppm (methoxy groups) and δ 1.2–1.4 ppm (ethyl carbamate protons). Benzofuran aromatic protons appear as multiplets between δ 6.8–7.5 ppm .

- ¹³C NMR: Confirm the carbamate carbonyl at δ 155–160 ppm and benzofuran carbons at δ 110–150 ppm .

- IR Spectroscopy: Identify the carbonyl stretch (C=O) at 1680–1720 cm⁻¹ and N-H stretches (carbamate) at 3200–3350 cm⁻¹ .

- Mass Spectrometry (HRMS): Verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the benzofuran-carbamate scaffold .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC₅₀ values .

- Antimicrobial Screening: Use microdilution methods (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess preliminary anticancer potential .

Advanced Research Questions

Q. How do structural modifications in benzofuran derivatives influence their bioactivity, and what SAR studies are relevant?

Methodological Answer: Key Structural-Activity Relationship (SAR) Insights:

- Substitution on Benzofuran: Electron-withdrawing groups (e.g., trifluoromethyl) at position 6 enhance kinase inhibition .

- Carbamate vs. Ester Groups: Ethyl carbamate improves metabolic stability compared to methyl esters, as shown in comparative pharmacokinetic studies .

- Methoxy Positioning: 3,4-Dimethoxy substitution on the phenyl ring increases binding affinity to serotonin receptors, as demonstrated in docking simulations .

Experimental Design:

- Synthesize analogs with variations in substituent positions (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) .

- Compare bioactivity data across analogs using standardized assays (e.g., IC₅₀ values in enzyme inhibition) .

Q. What are the challenges in resolving contradictory bioactivity data across different studies, and how can researchers address them?

Methodological Answer: Common Sources of Contradiction:

- Assay Variability: Differences in cell line viability protocols (e.g., MTT vs. ATP-based assays) .

- Compound Purity: Impurities >5% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>98%) .

Resolution Strategies:

Q. What methodologies are recommended for studying the compound's interactions with biological targets?

Methodological Answer:

- X-ray Crystallography: Resolve co-crystal structures with target proteins (e.g., kinases) to identify binding motifs .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) for carbamate-protein interactions .

- Molecular Dynamics Simulations: Model ligand-receptor interactions over 100 ns trajectories to predict stability of binding poses .

Q. How can X-ray crystallography and molecular modeling be integrated to elucidate the compound's mechanism of action?

Methodological Answer:

- Step 1: Obtain a high-resolution crystal structure (≤2.0 Å) of the compound bound to its target (e.g., a kinase) .

- Step 2: Perform docking studies (AutoDock Vina) to validate binding conformations observed experimentally .

- Step 3: Use QM/MM (quantum mechanics/molecular mechanics) simulations to analyze electronic interactions (e.g., hydrogen bonding with active-site residues) .

Q. What strategies are effective in optimizing the compound's pharmacokinetic properties through structural derivatization?

Methodological Answer:

- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl) to reduce logP values, improving aqueous solubility .

- Metabolic Stability: Replace labile esters with carbamates or amides, as shown in comparative microsomal stability assays .

- Prodrug Design: Mask carboxylic acid groups with ethyl esters to enhance oral bioavailability, as demonstrated in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.